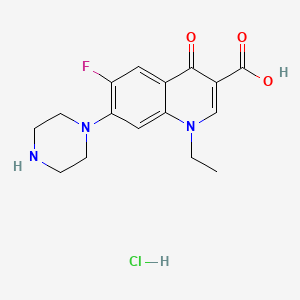
Norfloxacin hydrochloride
Overview
Description
Norfloxacin hydrochloride is a synthetic antibacterial agent belonging to the class of fluoroquinolone antibiotics. It is primarily used to treat urinary tract infections, gynecological infections, inflammation of the prostate gland, gonorrhea, and bladder infections . This compound is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria .
Mechanism of Action
Target of Action
Norfloxacin hydrochloride primarily targets bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound disrupts the bacterial DNA processes, leading to the death of the bacteria .
Mode of Action
This compound is a bactericidal antibiotic. Its mode of action involves blocking bacterial DNA replication by binding to the enzyme DNA gyrase . This binding prevents the untwisting required to replicate one DNA double helix into two . Notably, this compound has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .
Biochemical Pathways
This compound affects the biochemical pathways involved in bacterial DNA replication and transcription . By inhibiting DNA gyrase and topoisomerase IV, this compound disrupts these pathways, leading to the cessation of bacterial growth and multiplication .
Pharmacokinetics
Following oral administration, approximately 30 to 40% of this compound is rapidly absorbed . Peak serum concentrations of 1.5 to 2.0 pg/ml are achieved within one to two hours after a 400-mg dose . The drug is widely distributed throughout the body and undergoes hepatic metabolism . Approximately 30% of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion . This compound has a terminal elimination half-life of approximately three hours .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and multiplication . By binding to DNA gyrase and topoisomerase IV, this compound disrupts bacterial DNA replication and transcription, leading to the death of the bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of certain ions in the environment can affect the hydrolysis of this compound . Additionally, the pH of the environment can also influence the drug’s action, with the hydrolysis rates of this compound being higher under neutral and alkaline conditions compared to acidic conditions .
Biochemical Analysis
Biochemical Properties
Norfloxacin hydrochloride exerts its effects by interacting with bacterial DNA gyrase, a type II topoisomerase, and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound prevents the bacteria from replicating, thereby stopping the infection .
Cellular Effects
This compound’s primary effect on cells is the inhibition of bacterial DNA replication. This is achieved by blocking the action of DNA gyrase and topoisomerase IV, which are necessary for the separation of bacterial DNA . This inhibition prevents the bacteria from replicating, thereby stopping the infection .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound prevents the bacteria from replicating, thereby stopping the infection .
Temporal Effects in Laboratory Settings
The hydrolysis behavior and pathway of this compound in the hyporheic zone (HZ) is important for predicting its environmental persistence . The hydrolysis process of this compound was consistent with the first-order kinetic .
Dosage Effects in Animal Models
This compound has been shown to produce embryonic loss in monkeys when given in doses 10 times the maximal human dose .
Metabolic Pathways
This compound is eliminated through metabolism, biliary excretion, and renal excretion . It is expected to undergo both glomerular filtration and tubular secretion during renal excretion, as shown by its high renal clearance rate of approximately 275 mL/min .
Transport and Distribution
The interaction of the Yersinia pseudotuberculosis porin OmpF (YpOmpF) with this compound and its derivatives was studied using the bilayer lipid membrane (BLM) method, molecular modeling, and antibacterial activity testing . An asymmetric behavior of the this compound charged molecules was found .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norfloxacin hydrochloride is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the quinolone core: The synthesis begins with the formation of the quinolone core structure, which is achieved through the cyclization of appropriate precursors.
Introduction of the fluorine atom: A fluorine atom is introduced into the quinolone core to enhance the antibacterial activity.
Attachment of the piperazine ring: The piperazine ring is attached to the quinolone core to improve the pharmacokinetic properties of the compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Raw material preparation: High-purity raw materials are prepared and purified.
Chemical synthesis: The synthesis is carried out in large reactors under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Norfloxacin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific positions on the quinolone core or the piperazine ring.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties .
Scientific Research Applications
Norfloxacin hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of fluoroquinolone antibiotics and their chemical properties.
Biology: The compound is used in microbiological studies to investigate the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cells.
Medicine: this compound is extensively studied for its therapeutic applications in treating bacterial infections. It is also used in clinical trials to evaluate its efficacy and safety in various patient populations.
Industry: The compound is used in the pharmaceutical industry for the development of new antibacterial agents and formulations
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but broader spectrum of activity.
Levofloxacin: A fluoroquinolone with enhanced activity against gram-positive bacteria.
Ofloxacin: A fluoroquinolone with similar antibacterial properties but different pharmacokinetic profile
Uniqueness: Norfloxacin hydrochloride is unique in its specific activity against urinary tract infections and its relatively lower bioavailability compared to other fluoroquinolones. It is also associated with fewer side effects related to tendon rupture and peripheral neuropathy compared to some other fluoroquinolones .
Properties
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3.ClH/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWDELPVPRCLQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68077-27-0, 104142-93-0 | |
| Record name | 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68077-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norfloxacin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104142-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norfloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068077270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O3ULA741Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
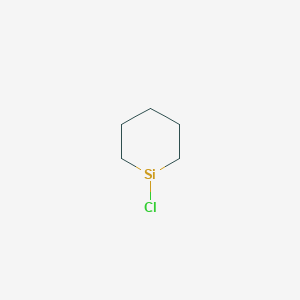



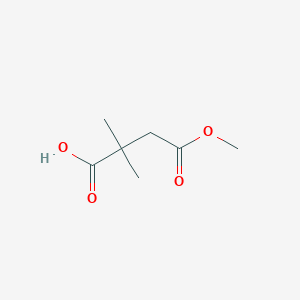
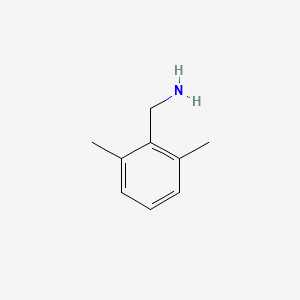

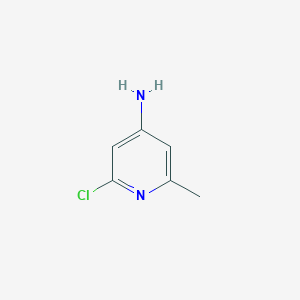

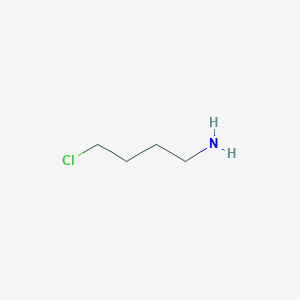

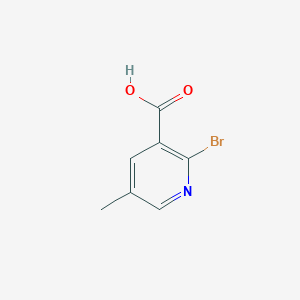
![(2R,6R,7R)-Benzhydryl 7-benzamido-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1590086.png)

